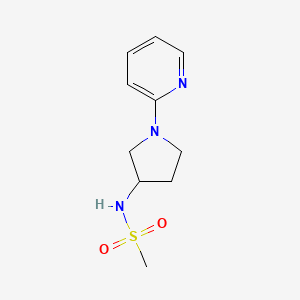

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide” is a chemical compound that contains a pyridine ring and a pyrrolidine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of a pyridine derivative with a pyrrolidine derivative. For instance, N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the pyridine and pyrrolidine rings. Pyridine is a basic heterocycle and can undergo reactions typical of amines, such as protonation, alkylation, and acylation . Pyrrolidine can participate in various reactions due to the presence of the amine group .Scientific Research Applications

Medicinal Chemistry and Drug Development

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide has been investigated for its potential as a pharmacophore in drug design. Some notable applications include:

- Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists : Researchers have explored derivatives of this compound as selective TRPV3 antagonists. TRPV3 channels play a role in skin physiology, thermosensation, and nociception. Modulating TRPV3 activity could have implications for pain management and skin disorders .

Chemodivergent Synthesis: N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. Notably, C–C bond cleavage promoted by I2 and TBHP leads to the formation of N-(pyridin-2-yl)amides. This mild, metal-free process is valuable for constructing amide bonds .

N-(Pyridin-2-yl)imidates: Preliminary studies indicate that N-(pyridin-2-yl)imidates derived from this compound can be converted into N-heterocycles, such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .

Biological Activity and Target Engagement

Understanding the compound’s interactions with biological targets is essential. Here’s a relevant application:

- RORγt Modulation : Bicyclic sulfonamides related to this compound exhibit potent activity against RORγt, a nuclear receptor involved in immune regulation. However, selectivity issues with pregnane X receptor (PXR) need to be addressed .

Antitubercular Research

Considering the global health challenge posed by tuberculosis, novel antitubercular agents are sought. Relevant applications include:

- Substituted-N-(pyridin-3-yl)benzamides : Researchers have designed and evaluated derivatives of this compound for anti-tubercular activity. These compounds may contribute to the fight against Mycobacterium tuberculosis .

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications .

Mode of Action

It’s worth noting that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through similar chemical reactions.

Biochemical Pathways

The synthesis of similar compounds, such as n-(pyridin-2-yl)amides, involves reactions with α-bromoketones and 2-aminopyridine . This suggests that the compound might affect similar biochemical pathways.

Pharmacokinetics

It’s worth noting that the pyrrolidine ring, a component of the compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This suggests that the compound might have favorable ADME properties.

Result of Action

Similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications .

Action Environment

The synthesis of similar compounds, such as n-(pyridin-2-yl)amides, was performed in toluene, suggesting that the compound might be stable in similar environments .

properties

IUPAC Name |

N-(1-pyridin-2-ylpyrrolidin-3-yl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-16(14,15)12-9-5-7-13(8-9)10-4-2-3-6-11-10/h2-4,6,9,12H,5,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMNUWVPQQDZOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCN(C1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2392268.png)

![N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide](/img/structure/B2392270.png)

![benzyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2392273.png)

![(3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2392276.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2392277.png)

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2392282.png)